4-Amino-5-methylthiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methylthiophene-2-sulfonyl fluoride is an organosulfur compound with a unique structure that includes a thiophene ring substituted with an amino group, a methyl group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-5-methylthiophene-2-sulfonamide with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific solvents can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The amino group can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and reduction: Formation of sulfoxides, sulfones, or reduced thiophene derivatives.
Coupling reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-Amino-5-methylthiophene-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylthiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or protein .
Comparison with Similar Compounds
4-Amino-5-methylthiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
5-Methylthiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Amino-2-methylthiophene-3-sulfonyl fluoride: Similar structure with different substitution patterns on the thiophene ring.
Properties
IUPAC Name |
4-amino-5-methylthiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIXAGCISFLOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.